LY310762, chemically known as 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, is a selective antagonist of the serotonin receptor subtype 5-HT1D. It exhibits a higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor []. LY310762 is primarily employed in scientific research to investigate the role of 5-HT1D receptors in various physiological processes and disease models.
Related Compounds
5-Hydroxytryptamine (5-HT, Serotonin)
Relevance: 5-HT is the endogenous ligand for LY310762, which acts as a 5-HT1D receptor antagonist []. Understanding the effects of 5-HT on different serotonin receptor subtypes is crucial for comprehending the pharmacological actions and potential therapeutic applications of LY310762.
Sumatriptan
Compound Description: Sumatriptan is a selective 5-HT1B/1D receptor agonist primarily used for treating migraine headaches. It exerts its therapeutic effects by constricting blood vessels in the brain, reducing inflammation, and inhibiting the release of pain-inducing neuropeptides [].
Relevance: LY310762, as a 5-HT1D receptor antagonist, has been shown to block the decrease in EPSC amplitude induced by sumatriptan []. This finding highlights the interaction between these two compounds at the 5-HT1D receptor level and provides insights into the potential use of LY310762 in understanding the mechanisms of migraine and other conditions involving 5-HT1D receptors.
5-Carboxamidotryptamine (5-CT)
Compound Description: 5-Carboxamidotryptamine (5-CT) is a non-selective serotonin receptor agonist that activates multiple 5-HT receptor subtypes, including 5-HT1, 5-HT5, and 5-HT7 receptors. It is commonly used as a pharmacological tool to investigate the roles of these receptors in various physiological processes [, , , ].
Relevance: In the context of the provided research, 5-CT is used to investigate the broader effects of serotonin receptor activation on various physiological parameters, including renal vasodilation [], modulation of mesenteric vasopressor outflow [], and cardiac vagal outflow [, ]. Comparing the effects of 5-CT with those of LY310762, a selective 5-HT1D antagonist, helps delineate the specific role of the 5-HT1D receptor in these processes.
L-694,247
Compound Description: L-694,247 is a selective 5-HT1D receptor agonist. It is frequently employed in research to investigate the physiological roles of 5-HT1D receptors and their potential as therapeutic targets for conditions like migraine, anxiety, and depression [, , , ].
Relevance: L-694,247 serves as a pharmacological tool to directly activate 5-HT1D receptors, allowing researchers to investigate their specific roles in various physiological processes, such as renal vasodilation [], mesenteric sympathoinhibition [], and modulation of cardiac vagal outflow [, ]. The effects of L-694,247 can be compared to those of LY310762 to further elucidate the role of 5-HT1D receptor activation or blockade in these systems.
Ritanserin
Compound Description: Ritanserin is a selective 5-HT2A/2C receptor antagonist primarily used in research to investigate the role of these receptors in various physiological and pathological processes, including anxiety, depression, and cardiovascular regulation [].
Relevance: Ritanserin is employed in the research on renal vasodilation to block the vasoconstrictor effects mediated by 5-HT2 receptors, thereby isolating the vasodilator effects mediated by other 5-HT receptor subtypes, including 5-HT1D []. This approach helps clarify the complex interplay of different serotonin receptor subtypes in regulating vascular tone.
Methiothepin
Compound Description: Methiothepin is a non-selective serotonin receptor antagonist that blocks multiple 5-HT receptor subtypes, including 5-HT1 and 5-HT7 receptors [].
Relevance: Methiothepin is used as a pharmacological tool to broadly block 5-HT1 and 5-HT7 receptors, allowing researchers to differentiate the effects mediated by these receptors from those mediated by other 5-HT receptor subtypes, including 5-HT1D [].
Nω-Nitro-L-arginine methyl ester (L-NAME)
Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure and blood flow [, ].
Relevance: L-NAME is used to investigate the involvement of the NO pathway in the vasodilatory effects mediated by 5-HT1D receptor activation. The fact that L-NAME abolishes the vasodilatory effects of L-694,247 suggests that NO plays a crucial role in this process [].
1-(m-Chlorophenyl)biguanide (mCPBG)
Compound Description: 1-(m-Chlorophenyl)biguanide (mCPBG) is a selective 5-HT3 receptor agonist used to investigate the physiological roles of 5-HT3 receptors, particularly in the gastrointestinal tract and central nervous system. It is often used to induce nausea and vomiting in experimental settings [].
Relevance: In the study on mesenteric vasopressor outflow, mCPBG is used as a negative control to demonstrate that activation of 5-HT3 receptors does not affect mesenteric sympathetic nerve activity []. This finding reinforces the specificity of LY310762's actions at the 5-HT1D receptor.
α-Methyl-5-hydroxytryptamine (α-Methyl-5-HT)
Compound Description: α-Methyl-5-hydroxytryptamine (α-methyl-5-HT) is a non-selective serotonin receptor agonist with a higher affinity for 5-HT2 receptors compared to other subtypes. It is often used to investigate the physiological and pathological roles of 5-HT2 receptors [, ].
Relevance: α-Methyl-5-HT is included in the studies on renal vasodilation [] and mesenteric vasopressor outflow [] as a pharmacological tool to activate 5-HT2 receptors. The lack of effect of α-Methyl-5-HT on these parameters further supports the specific involvement of 5-HT1D receptors in these processes.
8-OH-DPAT
Compound Description: 8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is a selective 5-HT1A receptor agonist primarily used in research to investigate the physiological roles of 5-HT1A receptors in various brain regions. It is known for its anxiolytic and antidepressant-like effects in animal models [, ].
Relevance: Similar to mCPBG and α-Methyl-5-HT, 8-OH-DPAT is included as a negative control in the studies on renal vasodilation [] and mesenteric vasopressor outflow [] to confirm that activation of 5-HT1A receptors does not affect these physiological parameters, further emphasizing the specificity of LY310762's actions at the 5-HT1D receptor.
CGS-12066B
Compound Description: CGS-12066B is a highly selective 5-HT1B receptor agonist used to investigate the physiological roles of 5-HT1B receptors in various brain regions. It is often used in research to study the effects of 5-HT1B receptor activation on mood, anxiety, and other behavioral processes [, ].
Relevance: CGS-12066B is employed as a negative control in the studies on renal vasodilation [] and mesenteric vasopressor outflow [] to demonstrate that activation of 5-HT1B receptors does not significantly affect these parameters.
BRL 54443
Compound Description: BRL 54443 is a selective 5-HT1E and 5-HT1F receptor agonist used in research to investigate the physiological roles of these receptors in the central nervous system. It is often used to study the effects of 5-HT1E and 5-HT1F receptor activation on migraine, anxiety, and other neurological processes [].
Relevance: In the study on mesenteric vasopressor outflow, BRL 54443 is used as a negative control to demonstrate that activation of 5-HT1E and 5-HT1F receptors does not affect mesenteric sympathetic nerve activity []. This finding reinforces the specificity of LY310762's actions at the 5-HT1D receptor.
Relevance: Cisapride is included in the study on mesenteric vasopressor outflow as a negative control to demonstrate that activation of 5-HT4 receptors does not affect mesenteric sympathetic nerve activity [].
AS-19
Compound Description: AS-19 is a selective 5-HT7 receptor agonist used in research to investigate the physiological roles of 5-HT7 receptors in various brain regions. It is often used to study the effects of 5-HT7 receptor activation on mood, sleep, and other behavioral processes [, , ].
Relevance: AS-19 is employed as a negative control in the studies on renal vasodilation [], mesenteric vasopressor outflow [], and cardiac vagal outflow [] to demonstrate that activation of 5-HT7 receptors does not significantly affect these parameters.
SB269970
Compound Description: SB269970 is a potent and selective 5-HT7 receptor antagonist used in research to investigate the physiological roles of 5-HT7 receptors in various brain regions. It is often used to study the effects of blocking 5-HT7 receptors on mood, sleep, and other behavioral processes [, ].
Relevance: SB269970 is employed as a pharmacological tool to specifically block 5-HT7 receptors and differentiate their effects from those mediated by other serotonin receptor subtypes, such as 5-HT1D, in the modulation of cardiac vagal outflow [, ].
Acetylcholine (ACh)
Compound Description: Acetylcholine (ACh) is a neurotransmitter in both the peripheral nervous system (PNS) and central nervous system (CNS) in many organisms including humans. It is the only neurotransmitter used in the motor division of the somatic nervous system, and it is also the principal neurotransmitter in all autonomic ganglia [, ].
Relevance: ACh is used as a control to assess the direct effects of a cholinergic agonist on cardiac vagal outflow, independent of the serotonergic system [, ].
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It exerts its therapeutic effects by increasing serotonin levels in the brain. It is believed to work by blocking the reabsorption (reuptake) of serotonin in the brain [, ].
Relevance: Fluoxetine is used to investigate the chronic effects of elevated serotonin levels on cardiac vagal tone and its modulation by different serotonin receptor subtypes, particularly 5-HT1D and 5-HT7 receptors [, ].
Source and Classification
LY310762 is derived from the class of compounds known as oxindoles. Its chemical structure can be described as 1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one, and it has a molecular formula of C13H17N with a CAS number of 192927-92-7. The compound exhibits a high affinity for the 5-HT1D receptor, with an effective concentration (EC50) of approximately 31 nM, indicating its potency in receptor antagonism.
Synthesis Analysis
The synthesis of LY310762 involves multi-step organic synthesis techniques. While specific proprietary methods are often not disclosed in detail, general approaches typically include:
Formation of the indole core: This may involve cyclization reactions that construct the indole ring system essential for the compound's activity.
Substitution reactions: The introduction of ethyl and dimethyl groups at specific positions on the indole structure is crucial for enhancing receptor selectivity and potency.
Purification: Techniques such as chromatography are employed to isolate and purify the final product, ensuring high purity levels suitable for biological testing.
The synthesis parameters can vary based on the specific methods used, but controlling reaction temperatures and times is critical to achieving optimal yields.
Molecular Structure Analysis
The molecular structure of LY310762 features a complex arrangement that contributes to its biological activity:
Indole Ring: The indole moiety is essential for binding to serotonin receptors.
Substituents: The presence of an ethyl group and two methyl groups enhances lipophilicity and steric properties, which are important for receptor interaction.
The three-dimensional conformation of LY310762 allows it to fit into the binding pocket of the 5-HT1D receptor effectively, facilitating antagonistic action against serotonin signaling pathways.
Chemical Reactions Analysis
LY310762 primarily engages in antagonistic interactions with serotonin receptors. Its key reactions include:
Binding to 5-HT1D Receptors: As an antagonist, it competes with serotonin for binding sites on the receptor, inhibiting downstream signaling pathways.
Inhibition of Vasoconstriction: Studies have shown that LY310762 can modulate sympathetic neurotransmission, particularly inhibiting vasoconstrictive responses induced by noradrenergic signaling in animal models.
These interactions suggest potential therapeutic applications in conditions characterized by excessive serotonergic activity or sympathetic nervous system overactivity.
Mechanism of Action
The mechanism of action of LY310762 involves its selective antagonism at the 5-HT1D receptor:
Inhibition of Serotonin Signaling: By blocking serotonin from activating the 5-HT1D receptors, LY310762 disrupts normal serotonergic signaling pathways that can lead to vasoconstriction and increased blood pressure.
Impact on Neurotransmission: This blockade may also influence other neurotransmitter systems indirectly, potentially providing therapeutic benefits in disorders related to dysregulated serotonin levels.
Research indicates that this mechanism could be beneficial in managing conditions such as hypertension and certain types of headaches.
Physical and Chemical Properties Analysis
The physical and chemical properties of LY310762 are critical for its application in pharmacology:
Molecular Weight: Approximately 189.28g/mol
Solubility: Typically assessed in various solvents; solubility profiles are essential for formulation development.
Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
These properties are evaluated through standard analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications
LY310762 has several potential applications in scientific research and clinical settings:
Cardiovascular Research: Its role as a 5-HT1D antagonist makes it a candidate for studying hypertension and other cardiovascular diseases linked to serotonergic activity.
Neurological Disorders: Given its effects on neurotransmission, it may also be explored for applications in migraine treatment or other conditions where serotonin plays a significant role.
Pharmacological Studies: Researchers utilize LY310762 to investigate the role of serotonin receptors in various physiological processes and disease states.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY-310762 is a member of the class of oxindoles that is 1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one in which the ethyl group has been substituted at position 2 by a 4-(p-fluorobenzoyl)piperidin-1-yl group. It is a potent and selective antagonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. It has a role as a serotonergic antagonist and a receptor modulator. It is a member of monofluorobenzenes, an aromatic ketone, a member of piperidines, a member of oxindoles and a tertiary amino compound. It is a conjugate base of a LY-310762(1+).
LY2510924 is an inhibitor of CXC chemokine receptor 4 (CXCR4), with potential antineoplastic activity. Upon subcutaneous administration, CXCR4 inhibitor LY2510924 binds to the chemokine receptor CXCR4, thereby preventing CXCR4 binding to its ligand, stromal derived factor-1 (SDF-1), and subsequent receptor activation. This may result in decreased tumor cell proliferation and migration. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types.
TERN-101 is under investigation in clinical trial NCT04328077 (LIFT Study: A Safety, Tolerability, Efficacy, and Pharmacokinetics Study of TERN-101 in Subjects With Non-cirrhotic Non-alcoholic Steatohepatitis (NASH)).